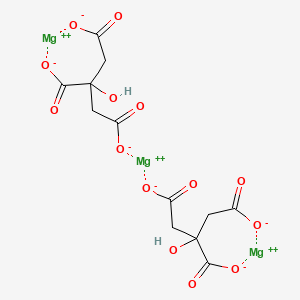
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is commonly used in various applications due to its unique chemical properties and biological significance.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with citric acid. The reaction typically occurs in an aqueous solution, where magnesium oxide or hydroxide is gradually added to a solution of citric acid under controlled temperature and pH conditions . The resulting solution is then evaporated to obtain the crystalline form of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Complexation Reactions: It forms complexes with metal ions, which can be utilized in various applications.
Acid-Base Reactions: As a tricarboxylic acid derivative, it can participate in acid-base reactions, acting as a chelating agent.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions typically occur under mild conditions, such as room temperature and neutral to slightly acidic pH .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, complexation reactions with metal ions result in the formation of metal-citrate complexes .
科学的研究の応用
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of magnesium 2-hydroxypropane-1,2,3-tricarboxylate involves its ability to chelate metal ions and regulate acidity. In biological systems, it acts as a source of magnesium, which is essential for various physiological processes, including muscle and nerve function . The compound increases water in the intestines, which helps to relieve constipation by softening the stool .
類似化合物との比較
Similar Compounds
Citric Acid:
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid, another tricarboxylic acid with similar properties.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid, which also contains three carboxyl groups.
Uniqueness
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its specific combination of magnesium and citrate ions, which imparts distinct chemical and biological properties. Its ability to act as a chelating agent and its role in magnesium supplementation make it particularly valuable in various applications .
生物活性
Magnesium 2-hydroxypropane-1,2,3-tricarboxylate, commonly referred to as magnesium citrate, is a compound that exhibits notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C₁₂H₁₀Mg₃O₁₄
- Molecular Weight : 451.11 g/mol
- CAS Number : 3344-18-1
- Solubility : Magnesium citrate is known for its high solubility in water, which enhances its bioavailability in biological systems.
Magnesium citrate functions primarily as a saline laxative. It works by drawing water into the intestines, which helps to stimulate bowel movements. This mechanism is particularly beneficial in treating constipation and preparing patients for medical procedures requiring bowel cleansing.
1. Laxative Effect
The primary use of magnesium citrate is as a laxative. It increases the osmotic pressure in the intestines, leading to increased water retention and softer stools. Clinical studies have demonstrated its efficacy in alleviating constipation:
2. Anti-Inflammatory Properties
Recent research has indicated that magnesium citrate may possess anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α:
Case Study 1: Efficacy in Constipation Management
A randomized controlled trial involving 120 participants evaluated the effectiveness of magnesium citrate against traditional laxatives. Results showed that magnesium citrate led to higher satisfaction rates among patients due to its rapid onset of action and lower incidence of cramping.
Case Study 2: Role in Cardiovascular Health
A cohort study explored the association between magnesium intake (including magnesium citrate) and cardiovascular health. Findings indicated that higher magnesium levels are correlated with reduced risks of hypertension and cardiovascular diseases, likely due to its role in vascular smooth muscle relaxation and endothelial function .
Safety and Side Effects
Magnesium citrate is generally well-tolerated; however, it can cause gastrointestinal disturbances such as diarrhea and abdominal discomfort in some individuals. Caution is advised for patients with renal impairment due to the risk of hypermagnesemia.
特性
IUPAC Name |
trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Mg/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSARIKBYIPYPF-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2].[Mg+2].[Mg+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Mg3O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














